HCV Core Protein Binding Activity: Differentiating the 2,8-Dimethylquinoline-4-carboxylate Ester Pharmacophore
The 2,8-dimethylquinoline-4-carboxylic acid scaffold, when derivatized as the 2-(4-chloro-3-nitrophenyl)-2-oxoethyl ester, demonstrates binding to the hepatitis C virus (HCV) core protein with an IC50 value of 4.98 × 10^4 nM (49.8 μM) [1]. This quantitative activity, while modest in absolute potency, establishes the 2,8-dimethyl substitution pattern as a valid pharmacophore for HCV core protein targeting, distinguishing it from other quinoline substitution patterns that lack documented activity against this viral target. The ester derivative serves as a tractable starting point for structure-guided optimization of potency and pharmacokinetic properties.
| Evidence Dimension | HCV core protein binding inhibition |
|---|---|
| Target Compound Data | IC50 = 4.98 × 10^4 nM (49.8 μM) [as 2-(4-chloro-3-nitrophenyl)-2-oxoethyl ester derivative] |
| Comparator Or Baseline | Not available (no direct comparator data identified) |
| Quantified Difference | Not applicable |
| Conditions | Biochemical screening assay; source: The Scripps Research Institute Molecular Screening Center; curated by PubChem BioAssay (AID 2159) |
Why This Matters
Establishes the 2,8-dimethylquinoline-4-carboxylic acid scaffold as a validated pharmacophore for HCV core protein targeting, enabling structure-guided medicinal chemistry optimization.
- [1] BindingDB. (2009). Entry BDBM54971: 2,8-Dimethyl-quinoline-4-carboxylic acid 2-(4-chloro-3-nitrophenyl)-2-oxoethyl ester. BindingDB DOI: 10.7270/Q29Z939R. Curated from PubChem BioAssay AID 2159 (The Scripps Research Institute Molecular Screening Center). View Source
